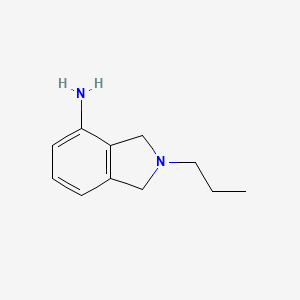
2-propyl-2,3-dihydro-1H-isoindol-4-amine
説明
2-propyl-2,3-dihydro-1H-isoindol-4-amine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Propyl-2,3-dihydro-1H-isoindol-4-amine is a compound with potential biological activities attributed to its isoindole structure. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C12H15N
- Molecular Weight : 176.26 g/mol
- Structure : The compound features a five-membered ring containing nitrogen and carbon atoms, characteristic of isoindole derivatives.
Biological Activities
Research indicates that this compound may exhibit various biological activities similar to other isoindole derivatives. Notably, isoindoles are known for their diverse pharmacological properties, including:
- Anticonvulsant Activity : Isoindole derivatives have been studied for their potential to mitigate seizures.
- Antitumor Properties : Some isoindole compounds demonstrate efficacy against various cancer cell lines.
- Antibacterial Effects : The antibacterial potential of isoindoles has been documented, suggesting a role in combating bacterial infections.
Comparative Analysis of Isoindole Derivatives
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Methylisoindole | C10H9N | Methyl substitution at position 2 | Antidepressant properties |
| N-propyl-2,3-dihydro-1H-inden-2-amine | C12H17N | Contains an indene structure | Antitumor activity |
| 1H-Pyrrolo[1,2-a]imidazole derivative | C8H8N | Contains a pyrrole ring | Cognitive enhancement |
| This compound | C12H15N | Unique substitution pattern on the isoindole framework | Potential lead in drug development |
The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs, making it a valuable candidate for targeted therapeutic applications.
Study on Isoindole Derivatives
A study highlighted the synthesis and biological evaluation of various isoindole derivatives, including those structurally related to this compound. The findings suggested that these compounds could act as effective agents in treating ischemic strokes by improving neurobehavioral outcomes and reducing oxidative stress in animal models .
While specific mechanisms for this compound remain under investigation, similar compounds have shown interactions with multiple biochemical pathways:
- Platelet Aggregation Inhibition : Some derivatives exhibit strong inhibitory effects on platelet aggregation, which is crucial in preventing thrombus formation during ischemic events.
Synthesis Methods
The synthesis of this compound can be achieved through several established methods involving the functionalization of isoindole frameworks. These methods highlight the versatility of isoindolinone frameworks in organic synthesis and their utility in creating diverse chemical libraries.
Future Directions
Given the promising biological activities associated with isoindole derivatives, further empirical studies are necessary to elucidate the specific mechanisms of action for this compound. Potential research directions include:
- In Vitro Studies : Assessing the compound's effects on various cellular processes.
- In Vivo Studies : Evaluating therapeutic efficacy in disease models.
- Mechanistic Studies : Investigating specific biochemical pathways affected by the compound.
特性
IUPAC Name |
2-propyl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-7-9-4-3-5-11(12)10(9)8-13/h3-5H,2,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZIGZHQMDVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















